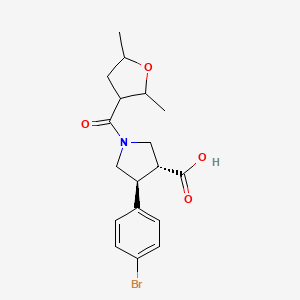![molecular formula C18H23NO5 B7343358 (2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7343358.png)
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid, also known as Ramatroban, is a synthetic compound that belongs to the family of thromboxane receptor antagonists. It is a potent inhibitor of thromboxane A2 (TXA2) receptor, which is involved in platelet aggregation, vasoconstriction, and inflammation. Ramatroban has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cardiovascular diseases, and cancer.
Mecanismo De Acción
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid works by selectively binding to the TXA2 receptor and inhibiting its activation by TXA2. This leads to a reduction in platelet aggregation, vasoconstriction, and inflammation. This compound also inhibits leukotriene synthesis by inhibiting 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces platelet aggregation and thrombus formation by inhibiting the TXA2 receptor. It also reduces airway hyperresponsiveness and inflammation in asthma by inhibiting leukotriene synthesis. This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, this compound has been shown to have anti-cancer effects by inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of the TXA2 receptor, which makes it useful for studying the role of TXA2 in various diseases. Another advantage is that it has been extensively studied in animal models and has shown promising results. However, one limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications. Additionally, this compound can be expensive to synthesize, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of (2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid. One direction is to further study its potential therapeutic applications in various diseases, including asthma, cardiovascular diseases, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways. Additionally, future studies could focus on developing more selective and potent inhibitors of the TXA2 receptor, which could have broader therapeutic applications.
Métodos De Síntesis
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid can be synthesized by several methods, including the reaction of 4-(oxan-4-yl)benzoyl chloride with (2R,6R)-6-methylmorpholine-2-carboxylic acid in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-cancer properties. In asthma, this compound has been shown to reduce airway hyperresponsiveness and inflammation by inhibiting leukotriene synthesis. In cardiovascular diseases, this compound has been shown to reduce platelet aggregation and thrombus formation, which can lead to heart attacks and strokes. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the TXA2 receptor.
Propiedades
IUPAC Name |
(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12-10-19(11-16(24-12)18(21)22)17(20)15-4-2-13(3-5-15)14-6-8-23-9-7-14/h2-5,12,14,16H,6-11H2,1H3,(H,21,22)/t12-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFPXGDUGXNFD-MLGOLLRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)C2=CC=C(C=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)C2=CC=C(C=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[cyclopropyl-[(1R,2R)-2-(3-methylphenyl)cyclopropanecarbonyl]amino]-2-methylpropanoic acid](/img/structure/B7343275.png)
![(2S,3S,5S)-5-[(5-acetamido-2-methoxyphenyl)carbamoyl]-3-methyloxolane-2-carboxylic acid](/img/structure/B7343278.png)
![(3S,4R)-1-(1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7343287.png)
![2-methoxy-4-[[(1R,2R)-2-(3-methylphenyl)cyclopropanecarbonyl]amino]benzoic acid](/img/structure/B7343293.png)
![(3S)-3-[(3-methoxycyclobutanecarbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7343309.png)
![3-[(3-bromophenyl)methyl-[(2S,4S)-1,2-dimethylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B7343314.png)
![2-[[[(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbonyl]amino]methyl]-2-phenylbutanoic acid](/img/structure/B7343319.png)

![2-(3-chloro-4-methoxyphenyl)-2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]acetic acid](/img/structure/B7343331.png)
![(2R,6R)-6-methyl-4-[2-(1-methylpyrazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7343345.png)
![(3S,4S)-4-cyclopropyl-1-[1-(difluoromethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343354.png)
![(3S,4S)-4-cyclopropyl-1-[1-(oxan-4-yl)pyrazole-3-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343365.png)
![(3S,4S)-4-cyclopropyl-1-[1-(cyclopropylmethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343369.png)
![(2S)-2-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)acetic acid](/img/structure/B7343378.png)